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Introduction and Rationale

The Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results
(LEADER) trial was a landmark, multiregional clinical trial (MRCT) initiated in response to a 2008 US
Food and Drug Administration (FDA) mandate. This mandate required sponsors of new type 2 diabetes

(T2D) therapies to rigorously demonstrate cardiovascular safety [1].

LEADER was designed as a multicenter, double-blind, placebo-controlled study to evaluate the long-term
cardiovascular effects of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, in patients with
T2D who were at high risk for cardiovascular events. The trial successfully demonstrated that liraglutide not
only met non-inferiority criteria but also showed superiority in reducing major adverse cardiovascular events

(MACE) compared to placebo, with a hazard ratio (HR) of 0.87 (95% CI 0.78; 0.97) [1].

This application note details the trial's core design, statistical methodology, and a key post-hoc analysis
investigating the consistency of treatment effects across different geographic regions, providing a model for

the design and interpretation of future global cardiovascular outcome trials (CVOTs).

Experimental Protocol & Trial Design
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The foundational elements of the LEADER trial protocol are summarized in the table below.

e Trial Registration: NCT01179048 [1]

e Objective: To evaluate the long-term cardiovascular safety of liraglutide in patients with T2D at high
CV risk.

¢ Primary Endpoint: Time from randomization to the first occurrence of a composite MACE outcome
(cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke) [1].

¢ Key Secondary Endpoints: Included an expanded MACE composite (primary MACE plus
hospitalization for unstable angina or heart failure, or revascularization) and a composite renal
outcome [2].

Table 1: Core Trial Design Specifications

Feature Specification

Design Multicenter, double-blind, placebo-controlled, event-driven MRCT [1]
Randomization 1:1 ratio to liraglutide or placebo, in addition to standard of care [1]
Treatment Liraglutide 1.8 mg or maximum tolerated dose vs. volume-matched placebo,

administered once daily via subcutaneous injection [1] [2]

Follow-up Minimum of 3.5 years per participant; median follow-up of 3.8 years [1] [2]
Participant 9,340 adults with T2D and high CV risk [1]

Population

Regions 32 countries, grouped into 4 pre-specified regions: Europe (n=3,296), North

America (n=2,847), Asia (n=711), and Rest of the World (n=2,486) [1]

Table 1: Summary of the core design elements of the LEADER trial.

Inclusion Criteria: Patients were eligible if they were aged >50 years with established CV disease
(coronary, cerebrovascular, or peripheral vascular disease), chronic heart failure (NYHA class II/III), or
chronic kidney disease (stage 3 or higher), OR were aged >60 years with at least one CV risk factor (e.g.,

microalbuminuria, hypertension with left ventricular hypertrophy) [2].
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Ethical Conduct: The trial protocol was approved by the institutional review board or ethics committee at
each of the 410 participating sites. All patients provided written informed consent before any trial-related

activities [1].

The following diagram illustrates the high-level workflow of the LEADER trial.

Screening & Enroliment
Adults with T2D and High CV Risk
(N=9,340)

Randomization 1:1

Intervention Group Control Group
Liraglutide SC + Standard of Care Placebo SC + Standard of Care

Minimum 3.5-Year Follow-up
Scheduled visits & event adjudication

Y

Primary Endpoint Analysis
Time to First MACE (CV death, non-fatal Ml, non-fatal stroke)

Click to download full resolution via product page

Figure 1: LEADER Trial Participant Workflow

Statistical Analysis Plan

The statistical analysis plan for the primary and regional consistency endpoints was pre-specified to maintain

trial integrity [1].
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¢ Primary Endpoint Analysis: The time-to-first MACE was analyzed using a Cox proportional-
hazards regression model. A hierarchical testing strategy was employed:
o Test for Non-inferiority: The upper bound of the 95% confidence interval (Cl) for the HR had
to be <1.30.
o Test for Superiority: If non-inferiority was established, superiority was tested with an upper Cl
bound of <1.00 [1].
¢ Regional Consistency Analysis: Treatment effect heterogeneity across regions was assessed via a
pre-specified Cox model that included a treatment-by-region interaction term. A p-value for
interaction (P-interaction) of <0.05 was considered to indicate potential heterogeneity. Additionally, a
post-hoc Gail-Simon test was used to check for qualitative interactions [1].

Table 2: Key Baseline Characteristics of the LEADER Population

Characteristic Overall Population (N=9,340) Notes

Age (years) ~64 (2]

BMI Categories Post-hoc analysis data [2]

- <25 kg/m? 9%

- 25 to <30 kg/m? 29%

- 30 to <35 kg/m? 32%

- 235 kg/m2 30%

Established CV Disease ~81% [2]

Diabetes Duration Longer in lower BMI categories Noted as a variable across regions [2]

Table 2: Summary of key baseline demographics and clinical characteristics. Note that BMI data is from a

separate post-hoc analysis of the LEADER population [2].

Evaluation of Regional Consistency per ICH E17
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As the LEADER trial was completed before the finalization of the ICH E17 guideline in 2017, its regional

analysis provides a critical case study for applying modern MRCT principles [1].

Table 3: Regional Analysis of the Primary MACE Outcome

Region Sample Size (n) Hazard Ratio (HR) for MACE (95% CI)
Overall Trial 9,340 0.87 (0.78; 0.97)
Asia 711 0.62 (0.37; 1.04)
Europe 3,296 0.89 (0.75; 1.05)
Rest of World 2,486 0.85 (0.68; 1.05)
North America 2,847 1.01 (0.84; 1.22)
- United States (Post-hoc) ~2,505* 1.03 (0.84; 1.25)
- Canada (Post-hoc) ~342* 0.80 (0.42; 1.52)

Table 3: Treatment effects for the primary MACE outcome across pre-specified regions. The US and Canada
data are from a post-hoc analysis. *Estimated sample sizes based on the US comprising 88% of the North

American region [1].

Despite the observed numerical variation in HRs across regions, the pre-specified test for interaction was not
statistically significant (P-interaction = 0.20). This indicated a lack of clear evidence that the treatment

effect on the primary outcome differed meaningfully across regions [1].

Investigation of the North American Result: A post-hoc investigation into the neutral result in North
America (HR=1.01) was conducted. Further analysis showed the result was driven by the US subpopulation
(HR=1.03) [1].

¢ Analysis of Extrinsicl/Intrinsic Factors: Adjusting for a wide range of demographic, baseline
characteristic, and concomitant medication factors did not account for the observed difference in the
US subgroup [1].

e Analysis of Drug Exposure: US participants were found to have lower adherence to the study drug.
An on-treatment analysis of the US population (considering only events occurring while on drug)
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yielded an HR of 0.89 (95% CI 0.69; 1.14), which was closer to the global on-treatment result of 0.83.
This suggests that lower drug exposure may have contributed to the regional finding, although this
remains a post-hoc observation [1].

Discussion and Conclusion

The LEADER trial successfully established a standard for CVOTs in T2D, demonstrating a significant
cardiovascular benefit for liraglutide. A key learning from its analysis is the critical importance of pre-

specifying regional consistency analyses and the careful interpretation of regional subgroup results.

The variation in point estimates across regions, particularly the neutral result in the US, underscores the
challenges in MRCTs. However, the non-significant interaction p-value and the inability to explain the
difference through intrinsic or extrinsic factors support the conclusion that the overall trial result is valid for
the global population, consistent with ICH E17 principles. The finding related to drug adherence highlights a
potential operational factor that should be considered in the design and conduct of future global trials to

ensure consistent drug exposure across all regions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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